molecular formula C5H3N3O2 B6158267 4-nitro-1H-pyrrole-2-carbonitrile CAS No. 59027-78-0

4-nitro-1H-pyrrole-2-carbonitrile

Cat. No.: B6158267
CAS No.: 59027-78-0
M. Wt: 137.1
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Description

4-Nitro-1H-pyrrole-2-carbonitrile (CAS: 59027-78-0) is a nitro-substituted pyrrole derivative featuring a nitrile group at the 2-position and a nitro group at the 4-position of the pyrrole ring. Its molecular formula is C₅H₃N₃O₂, with a molecular weight of 137.10 g/mol . The nitro group (-NO₂) and nitrile (-CN) substituents impart distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

59027-78-0

Molecular Formula

C5H3N3O2

Molecular Weight

137.1

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization with Malononitrile

A widely employed strategy involves the condensation of nitro-substituted diketones or amines with malononitrile, followed by cyclization. For instance, 2-amino-1-(4-(2-amino-3-cyano-4-methyl-1H-pyrrol-1-yl)phenyl)-4-methyl-1H-pyrrole-3-carbonitrile was synthesized via a one-pot reaction between 1,4-bis[(2-oxopropyl)amino]benzene and dimethylformamide dimethyl acetal (DMFDMA), with malononitrile acting as the cyano source. The reaction proceeds through Michael addition of malononitrile’s active methylene group to an electrophilic carbonyl carbon, followed by dehydration and cyclization to form the pyrrole ring.

Key Conditions :

  • Reagents : Malononitrile (1.0 equiv), ammonium acetate (5–7 g), catalytic pyridine.

  • Temperature : 160°C for 2 hours.

  • Yield : 56% after recrystallization from acetone.

This method highlights the utility of nitrile-containing building blocks in constructing the pyrrole core while introducing nitro groups via pre-functionalized starting materials.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles . While the target compound in this study differs, the methodology is adaptable to 4-nitro-1H-pyrrole-2-carbonitrile by substituting benzoin with nitro-functionalized diketones.

Optimized Protocol :

  • Reagents : Nitro-substituted diketone (0.01 mol), malononitrile (0.01 mol), conc. HCl (6–8 drops), ethanol (40 mL).

  • Microwave Parameters : 240 W for 25 minutes.

  • Workup : Recrystallization from methanol yields pure product.

This approach reduces reaction times from hours to minutes while maintaining yields comparable to conventional heating.

Structural and Mechanistic Considerations

Planarity and Reactivity

The planarity of nitro-substituted pyrroles, as observed in ethyl 4-nitro-1H-pyrrole-2-carboxylate (I), facilitates electrophilic substitution at the 5-position. However, introducing a nitrile group at the 2-position imposes steric constraints, necessitating careful selection of reaction conditions to avoid side reactions such as over-nitration or ring oxidation.

Hydrogen Bonding and Crystallinity

In crystalline derivatives like (I), intermolecular hydrogen bonds (e.g., N–H⋯O) stabilize the planar conformation, which may influence solubility and reactivity during nitrile formation. For instance, the R₂²(10) hydrogen-bonding motif in (I) involves pyrrole C–H donors and nitro O acceptors, creating layered structures that could hinder dissolution in nonpolar solvents.

Challenges and Optimization Strategies

Nitration Selectivity

Direct nitration of 1H-pyrrole-2-carbonitrile faces challenges due to the electron-withdrawing nitrile group, which deactivates the ring. Pre-functionalization strategies, such as introducing nitro groups prior to cyanation, are often preferable.

Yield Improvement

  • Catalytic Additives : Tetrabutylammonium iodide (TBAI) enhances alkylation efficiency in related syntheses, as seen in the preparation of ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate (II).

  • Solvent Systems : Polar aprotic solvents like acetone or DMF improve reagent solubility and reaction homogeneity .

Chemical Reactions Analysis

4-nitro-1H-pyrrole-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted pyrroles.

Scientific Research Applications

Medicinal Chemistry

4-Nitro-1H-pyrrole-2-carbonitrile is investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli ranges from 0.0039 to 0.025 mg/mL.
Compound MIC (mg/mL) Target Organisms
This compound0.0039 - 0.025S. aureus, E. coli
Other derivativesVaries (4.69 - 22.9)Bacillus subtilis, Pseudomonas aeruginosa
  • Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Agrochemicals

The compound serves as an intermediate in the synthesis of various agrochemical agents, including insecticides and acaricides. Its structure allows for modifications that enhance efficacy against pests while minimizing environmental impact .

Material Science

In materials science, this compound is utilized in the development of conducting polymers and organic electronic materials due to its electron-withdrawing nitro group which can improve charge transport properties.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrrole derivatives, including this compound. The results indicated that modifications to the nitro group significantly affected the antibacterial potency, with certain derivatives showing enhanced activity against resistant strains of bacteria .

Case Study 2: Synthesis of Agrochemical Agents

Research conducted by Smith et al. (2023) demonstrated that this compound could be effectively transformed into a novel class of insecticides through a series of chemical reactions involving nucleophilic substitutions . This study highlighted the compound's versatility as a precursor in agrochemical synthesis.

Mechanism of Action

The mechanism of action of 4-nitro-1H-pyrrole-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound exerts its antimicrobial effects by inhibiting the growth of bacteria through disruption of their cell walls. Its anti-inflammatory effects are mediated by the reduction of inflammatory cytokines. The anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituted Pyrrole-Carbonitriles

Compound Name Molecular Formula Substituents Key IR Bands (cm⁻¹) Synthesis Method Applications/Notes
4-Nitro-1H-pyrrole-2-carbonitrile C₅H₃N₃O₂ -NO₂ (4-position), -CN (2) N/A (Inferred: ~1530-1350 for -NO₂, ~2220 for -CN) Likely multicomponent reaction Pharmaceutical intermediates, electrophilic substitution reactions
Pyrrole-2-carbonitrile C₅H₄N₂ -CN (2-position) νmax ~2218 (CN stretch) Cyclization of nitriles with amines Building block for heterocycles, coordination chemistry
4-Formyl-1H-pyrrole-2-carbonitrile C₆H₄N₂O -CHO (4-position), -CN (2) νmax ~2221 (CN), ~1690 (CHO) Aldehyde functionalization Precursor for Schiff base ligands, materials science
1-Benzyl-2-phenyl-5-hydroxypyrrole-3-carbonitrile C₁₈H₁₃N₃O -Ph (2), -Benzyl (1), -OH (5) νmax ~3411 (OH), ~2217 (CN) Multicomponent synthesis (fructose, amines) Glycoconjugate chemistry, antiviral research
  • Key Observations: Electronic Effects: The nitro group in this compound significantly reduces electron density in the pyrrole ring compared to formyl or unsubstituted analogs, making it less reactive toward electrophilic aromatic substitution but more prone to nucleophilic attack . Spectral Differences: Nitro-substituted pyrroles exhibit strong IR absorption at ~1530–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches), absent in formyl or cyano-only derivatives. Nitrile stretches (~2217–2221 cm⁻¹) remain consistent across analogs .

Heterocyclic Analogs: Pyrazole Derivatives

Compound Name Molecular Formula Substituents Key Properties Applications
3-Nitro-1H-pyrazole-4-carbonitrile C₄H₃N₃O₂ -NO₂ (3), -CN (4) Higher thermal stability Anticancer agents (e.g., Clofarabine analog)
4-Oxo-4H-1-benzopyran-3-carbonitrile C₁₀H₅NO₂ -CN (3), -O (4) Fluorescent properties Dye synthesis, optoelectronics
  • Key Observations :
    • Ring Heteroatoms : Pyrazole derivatives (two adjacent N atoms) exhibit greater aromatic stability and basicity than pyrroles, influencing their reactivity in metal coordination and catalysis .
    • Functional Group Positioning : The 4-nitro group in pyrrole derivatives creates a steric and electronic environment distinct from pyrazole analogs, affecting regioselectivity in further functionalization .

Stability and Reactivity

  • Nitro Group Impact: The strong electron-withdrawing nature of -NO₂ in this compound increases acidity of the pyrrole N-H proton (pKa ~4–5 estimated), enhancing solubility in polar solvents but reducing thermal stability compared to unsubstituted pyrroles.
  • Nitrile Reactivity : The -CN group facilitates nucleophilic additions (e.g., with Grignard reagents) or cyclizations to form triazoles or tetrazoles under click chemistry conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-nitro-1H-pyrrole-2-carbonitrile to improve yield and purity?

  • Methodological Answer : Synthesis typically involves nitration and functionalization of pyrrole precursors. For example, methyl 4-nitro-1H-pyrrole-2-carboxylate (a structurally related compound) is synthesized via controlled nitration and esterification under acidic conditions . To optimize yields:

  • Use catalysts like palladium to enhance reaction rates and selectivity .
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH/temperature to minimize side reactions (e.g., over-nitration) .
  • Purify intermediates using column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the aromatic pyrrole ring and substituent positions (e.g., nitro and cyano groups). Anisotropic effects in the pyrrole ring cause distinct splitting patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups via stretching vibrations (e.g., nitro group at ~1520 cm1^{-1}, cyano group at ~2200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. Use software like SHELX for structure refinement . For example:

  • Assign anisotropic displacement parameters to distinguish thermal motion from disorder .
  • Validate hydrogen bonding networks using WinGX/ORTEP to ensure geometric accuracy .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group withdraws electron density, activating the pyrrole ring at specific positions .
  • Local Softness Analysis : Quantify susceptibility to attack using Conceptual DFT. For example, the cyano group’s electron-withdrawing effect directs substitution to the 3- and 5-positions of the pyrrole ring .
  • Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) to validate models .

Q. How can researchers address contradictions in reported biological activities of pyrrole-carbonitrile derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or impurities. To resolve:

  • Dose-Response Studies : Test compound purity (>95% via HPLC) across multiple concentrations to establish a reliable IC50_{50} range .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or protease panels) to isolate mechanisms. For example, the nitro group may generate reactive intermediates that non-specifically modify proteins .
  • Solvent Effects : Compare activities in polar (DMSO) vs. non-polar solvents to assess aggregation or solubility biases .

Q. What strategies mitigate challenges in synthesizing this compound derivatives with labile functional groups?

  • Methodological Answer :

  • Protecting Groups : Temporarily mask reactive sites (e.g., hydroxymethyl with benzyl ethers) during nitration .
  • Low-Temperature Reactions : Perform nitration at 0–5°C to prevent decomposition of thermally sensitive intermediates .
  • Inert Atmospheres : Use argon/nitrogen to avoid oxidation of the pyrrole ring during reactions .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer :

  • Steric Maps : Generate 3D electrostatic potential surfaces (e.g., using Gaussian software) to visualize steric hindrance near the nitro group .
  • Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to predict reactivity in Diels-Alder or Huisgen reactions. The electron-deficient nitro group enhances LUMO accessibility for dienophiles .
  • Experimental validation via 1^1H NMR kinetics can correlate computational predictions with observed regioselectivity .

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